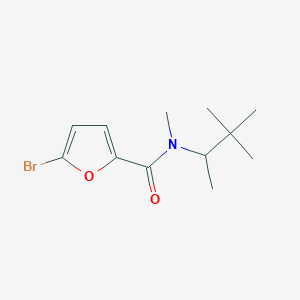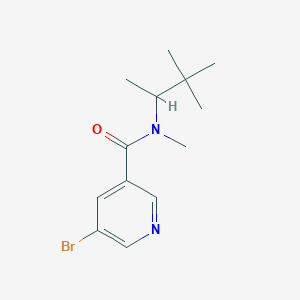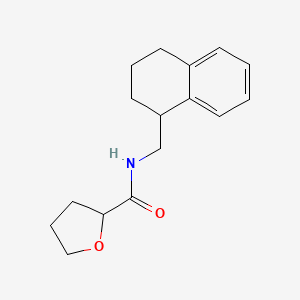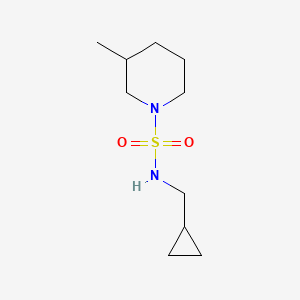
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide, also known as DMF-DMA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has several advantages for lab experiments. It is easy to synthesize, stable, and has potent anticancer activity. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to be relatively non-toxic, making it a safe candidate for further studies. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects fully.
Direcciones Futuras
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has significant potential for future research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases, including cancer. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used as a tool compound for studying the role of HDACs in cancer and other diseases. Future research can focus on understanding the mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide and identifying new targets for its use. Furthermore, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can be synthesized using a straightforward and robust method. The synthesis involves the reaction of 3-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-ol in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have potent anticancer activity against various cancer cell lines. It acts by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-7-6-8-12(15)9-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDISUCPWGAOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)





